molecular formula C22H29NO2 B5154976 1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine

1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine

Cat. No. B5154976
M. Wt: 339.5 g/mol
InChI Key: RVJRKJHWOFRELA-UHFFFAOYSA-N
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Description

1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine, also known as BMDP, is a synthetic compound that belongs to the piperidine class of drugs. It is a designer drug and has been classified as a new psychoactive substance (NPS). BMDP is a potent stimulant and has been found to have similar effects to other stimulants such as cocaine and amphetamines. In recent years, BMDP has gained popularity as a recreational drug and has been associated with a number of adverse effects. However, BMDP also has potential as a research tool in the field of medicinal chemistry.

Mechanism of Action

1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine acts as a potent stimulant by increasing the levels of dopamine and norepinephrine in the brain. It achieves this by binding to the dopamine transporter and the norepinephrine transporter, preventing the reuptake of these neurotransmitters. This leads to an increase in their levels in the synaptic cleft, resulting in enhanced neurotransmission and a stimulant effect.
Biochemical and Physiological Effects
1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine has a number of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also increases the levels of dopamine and norepinephrine in the brain, leading to feelings of euphoria, increased energy, and improved cognitive function. However, 1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine can also have adverse effects such as anxiety, paranoia, and psychosis.

Advantages and Limitations for Lab Experiments

1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine has several advantages as a research tool. It is relatively easy to synthesize and has a high affinity for the dopamine transporter and the norepinephrine transporter, making it a useful tool for studying the structure-activity relationships of piperidine-based compounds. However, 1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine also has limitations. It is a potent stimulant and can have adverse effects on laboratory animals, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine. One area of interest is the development of novel piperidine-based compounds with improved pharmacological properties. Another area of interest is the use of 1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine as a tool to study the mechanisms underlying the development of addiction and other psychiatric disorders. Additionally, further research is needed to fully understand the potential adverse effects of 1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine and to develop strategies to minimize these effects.

Synthesis Methods

1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine can be synthesized using a number of different methods. One common method involves the reaction of 3-(benzyloxy)-4-methoxybenzaldehyde with 3,5-dimethylpiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine has been used in scientific research as a tool to study the structure-activity relationships of piperidine-based compounds. It has been found to have a high affinity for the dopamine transporter and the norepinephrine transporter, which are both involved in the regulation of mood and behavior. 1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine has also been found to have potential as a treatment for attention-deficit hyperactivity disorder (ADHD) and other psychiatric disorders.

properties

IUPAC Name

1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-3,5-dimethylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-17-11-18(2)14-23(13-17)15-20-9-10-21(24-3)22(12-20)25-16-19-7-5-4-6-8-19/h4-10,12,17-18H,11,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJRKJHWOFRELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-3,5-dimethylpiperidine

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